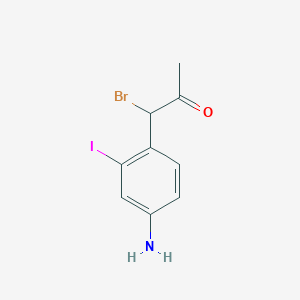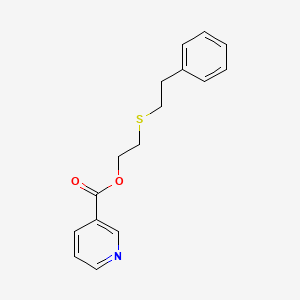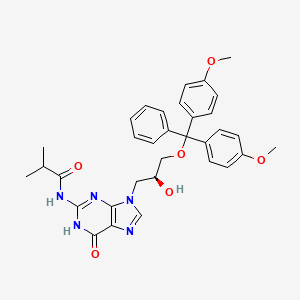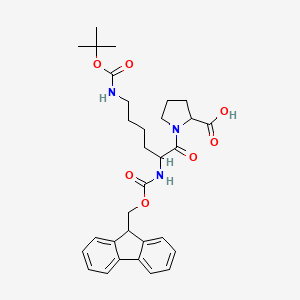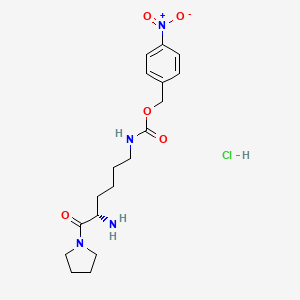
4-(4-(Chloromethyl)phenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Chloromethyl)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)phenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for oxazoles, including this compound, often involve the use of continuous flow reactors. These reactors allow for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions, ensuring high yields and purity .
化学反应分析
Types of Reactions
4-(4-(Chloromethyl)phenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form different oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chloromethyl group with an azide group.
Oxidation: Reagents such as manganese dioxide are used to oxidize oxazolines to oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
科学研究应用
4-(4-(Chloromethyl)phenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Research: It is employed in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 4-(4-(Chloromethyl)phenyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
Similar Compounds
Uniqueness
Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
4-[4-(chloromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 |
InChI 键 |
IIBJORSCERKTFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCl)C2=COC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






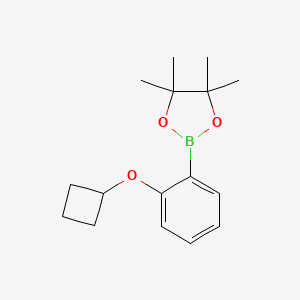
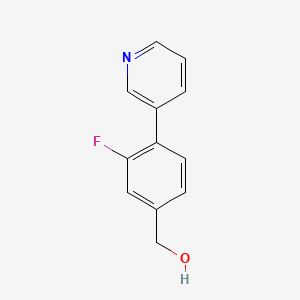
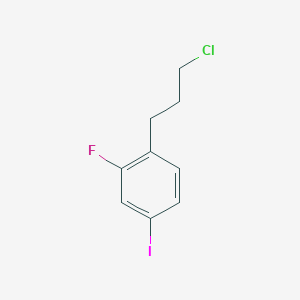
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
